molecular formula C21H21N3OS B216200 N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)biphenyl-4-carboxamide

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)biphenyl-4-carboxamide

Katalognummer B216200
Molekulargewicht: 363.5 g/mol
InChI-Schlüssel: BBGWLWBUBHDTPS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)biphenyl-4-carboxamide, also known as CTB, is a synthetic compound that has gained attention in scientific research due to its potential pharmacological properties. This compound belongs to the class of thiadiazole derivatives, which have been reported to possess various biological activities such as anti-inflammatory, antitumor, and antimicrobial effects.

Wirkmechanismus

The exact mechanism of action of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)biphenyl-4-carboxamide is not fully understood. However, it has been suggested that N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)biphenyl-4-carboxamide may exert its pharmacological effects by modulating various signaling pathways in the body. For example, N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)biphenyl-4-carboxamide has been reported to inhibit the activity of the enzyme phosphodiesterase (PDE), which is involved in the regulation of cyclic adenosine monophosphate (cAMP) levels in the body. By inhibiting PDE, N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)biphenyl-4-carboxamide may increase cAMP levels, which can lead to various physiological effects such as vasodilation and inhibition of platelet aggregation.
Biochemical and Physiological Effects
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)biphenyl-4-carboxamide has been shown to exhibit various biochemical and physiological effects. For example, N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)biphenyl-4-carboxamide has been reported to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)biphenyl-4-carboxamide has also been shown to possess antitumor effects by inducing apoptosis (programmed cell death) in cancer cells. Additionally, N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)biphenyl-4-carboxamide has been reported to exhibit antifungal effects by inhibiting the growth of various fungal species.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)biphenyl-4-carboxamide in lab experiments is its relatively low toxicity and high solubility in various solvents. This makes it easier to handle and administer in experiments. However, one limitation of using N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)biphenyl-4-carboxamide is its limited stability in aqueous solutions, which can affect its efficacy in some experiments.

Zukünftige Richtungen

There are several future directions for the research of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)biphenyl-4-carboxamide. One potential direction is to investigate its potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another potential direction is to explore its potential as an anti-inflammatory agent for the treatment of various inflammatory diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)biphenyl-4-carboxamide and to optimize its pharmacological properties for various applications.

Synthesemethoden

The synthesis of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)biphenyl-4-carboxamide involves the reaction of 5-cyclohexyl-1,3,4-thiadiazol-2-amine with 4-bromo-biphenyl-4-carboxylic acid in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified by column chromatography to obtain pure N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)biphenyl-4-carboxamide.

Wissenschaftliche Forschungsanwendungen

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)biphenyl-4-carboxamide has been extensively studied for its potential pharmacological properties. It has been reported to exhibit various biological activities such as anti-inflammatory, antitumor, and antifungal effects. N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)biphenyl-4-carboxamide has also been shown to possess neuroprotective properties and has been investigated for its potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Eigenschaften

Produktname

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)biphenyl-4-carboxamide

Molekularformel

C21H21N3OS

Molekulargewicht

363.5 g/mol

IUPAC-Name

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-phenylbenzamide

InChI

InChI=1S/C21H21N3OS/c25-19(17-13-11-16(12-14-17)15-7-3-1-4-8-15)22-21-24-23-20(26-21)18-9-5-2-6-10-18/h1,3-4,7-8,11-14,18H,2,5-6,9-10H2,(H,22,24,25)

InChI-Schlüssel

BBGWLWBUBHDTPS-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C2=NN=C(S2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4

Kanonische SMILES

C1CCC(CC1)C2=NN=C(S2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.